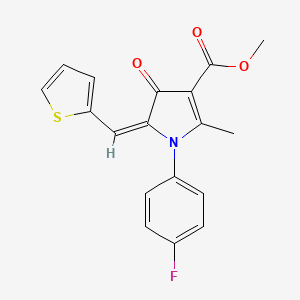![molecular formula C22H26N2OS2 B11648427 2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648427.png)
2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-ona, 2-(benciltio)-3-butil-3,5,6,7,8,9-hexahidro-4H-ciclohepta[4,5]tieno[2,3-d]pirimidina es un compuesto orgánico complejo con una estructura única que incluye un núcleo de tieno[2,3-d]pirimidina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la 4-ona, 2-(benciltio)-3-butil-3,5,6,7,8,9-hexahidro-4H-ciclohepta[4,5]tieno[2,3-d]pirimidina generalmente implica múltiples pasos. Un enfoque común es la ciclización de derivados apropiados de tiofeno con aminas y aldehídos en condiciones específicas. Por ejemplo, la reacción de 2-aminotiofeno-3-carboxamida con cloruro de bencilo y butilamina en presencia de una base puede producir el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas de síntesis automatizados para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-ona, 2-(benciltio)-3-butil-3,5,6,7,8,9-hexahidro-4H-ciclohepta[4,5]tieno[2,3-d]pirimidina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el grupo benciltio se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para modificar el núcleo de tieno[2,3-d]pirimidina.
Sustitución: El grupo benciltio se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como el metóxido de sodio para las reacciones de sustitución .
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo benciltio puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
La 4-ona, 2-(benciltio)-3-butil-3,5,6,7,8,9-hexahidro-4H-ciclohepta[4,5]tieno[2,3-d]pirimidina tiene varias aplicaciones de investigación científica:
Química Medicinal: Este compuesto ha mostrado potencial como un inhibidor de la fosfodiesterasa 10A (PDE10A), que es un objetivo para el tratamiento de trastornos neurodegenerativos.
Actividad Antitumoral: Algunos derivados de la tieno[2,3-d]pirimidina han demostrado actividad anticancerígena contra varias líneas celulares cancerosas.
Actividad Antibacteriana y Antifúngica: El compuesto y sus derivados han mostrado actividad contra una gama de cepas bacterianas y fúngicas.
Mecanismo De Acción
El mecanismo de acción de la 4-ona, 2-(benciltio)-3-butil-3,5,6,7,8,9-hexahidro-4H-ciclohepta[4,5]tieno[2,3-d]pirimidina involucra su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la PDE10A, se une al sitio activo de la enzima, evitando la descomposición de nucleótidos cíclicos como el cAMP y el cGMP. Esto conduce a niveles aumentados de estos segundos mensajeros, que pueden modular varias funciones celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-ona, 2-(benciltio)-3-(4-clorofenil)-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidina
- 4-ona, 2-(benciltio)-3-(4-metilbencil)-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidina
Unicidad
La singularidad de la 4-ona, 2-(benciltio)-3-butil-3,5,6,7,8,9-hexahidro-4H-ciclohepta[4,5]tieno[2,3-d]pirimidina radica en su patrón de sustitución específico y la presencia de un grupo butilo, que puede influir en su actividad biológica y reactividad química en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C22H26N2OS2 |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
5-benzylsulfanyl-4-butyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2OS2/c1-2-3-14-24-21(25)19-17-12-8-5-9-13-18(17)27-20(19)23-22(24)26-15-16-10-6-4-7-11-16/h4,6-7,10-11H,2-3,5,8-9,12-15H2,1H3 |
Clave InChI |
HAYNSWROIUQLJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC4=C2CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648345.png)
![2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11648349.png)

![(6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648362.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B11648383.png)
![4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648387.png)
![3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B11648389.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11648393.png)
![4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11648396.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11648401.png)

![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11648412.png)

![(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648417.png)
